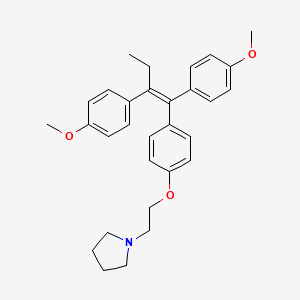![molecular formula C16H18O B14674714 1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one CAS No. 36479-88-6](/img/structure/B14674714.png)
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its unique bicyclic structure, which includes a camphor backbone modified with a methylphenyl group. It has been widely studied for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one typically involves the condensation of camphor with 4-methylbenzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the camphor and the benzaldehyde. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methylphenyl group can be further functionalized with various substituents.
Applications De Recherche Scientifique
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one has been extensively studied for its applications in:
Chemistry: It is used as a model compound in organic synthesis and reaction mechanism studies.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as hormone receptors. It has been shown to exhibit estrogenic activity by binding to estrogen receptors and modulating their activity . This interaction can lead to alterations in gene expression and cellular functions, contributing to its endocrine-disrupting effects.
Comparaison Avec Des Composés Similaires
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one is similar to other camphor derivatives, such as:
3-Benzylidene camphor: Another camphor derivative with a benzylidene group, known for its UV-absorbing properties.
4-Methylbenzylidene camphor: A closely related compound with similar chemical structure and applications.
Bicyclo[2.2.1]heptan-2-one derivatives: A class of compounds with a similar bicyclic structure, used in various chemical and industrial applications.
In comparison, this compound stands out due to its specific substitution pattern and unique combination of chemical and biological properties.
Propriétés
Numéro CAS |
36479-88-6 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
1-methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C16H18O/c1-11-3-5-12(6-4-11)9-14-13-7-8-16(2,10-13)15(14)17/h3-6,9,13H,7-8,10H2,1-2H3 |
Clé InChI |
MGTNSXYSDXKKSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=C2C3CCC(C3)(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)
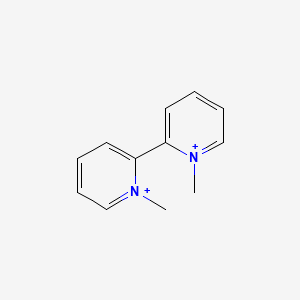
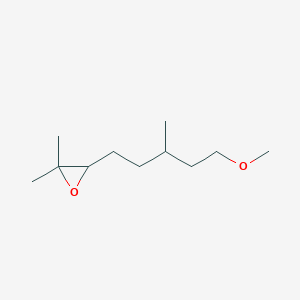
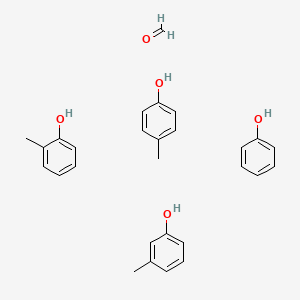
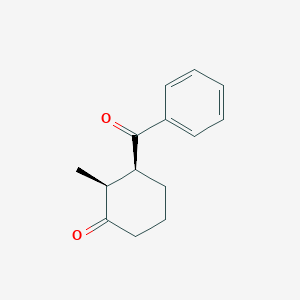


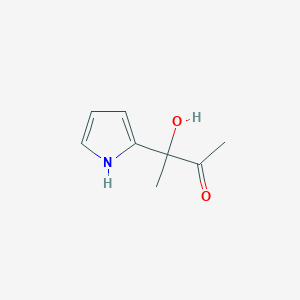
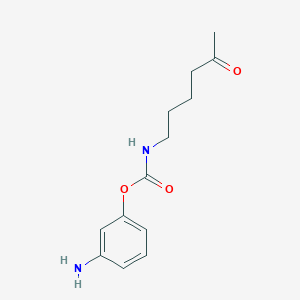

![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)

